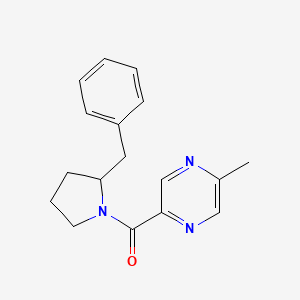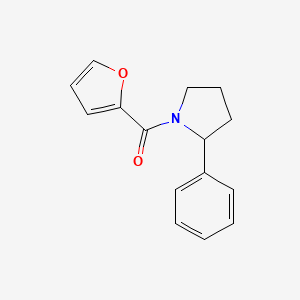
Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone, also known as FPPP, is a chemical compound that belongs to the class of synthetic cathinones. It is a psychoactive substance that has been used as a designer drug in some countries. FPPP has been found to have similar effects to amphetamines and cocaine, and its abuse has been associated with adverse health effects. However, FPPP also has potential applications in scientific research, particularly in the study of the nervous system and its functions.
Mechanism of Action
The mechanism of action of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone involves its binding to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. By blocking these transporters, Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone increases the levels of dopamine and norepinephrine in the synaptic cleft, which leads to enhanced neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone are similar to those of other psychoactive substances that act as dopamine and norepinephrine reuptake inhibitors. These effects include increased heart rate and blood pressure, elevated mood and energy levels, and enhanced cognitive function. However, the abuse of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone has been associated with adverse health effects such as psychosis, seizures, and cardiovascular complications.
Advantages and Limitations for Lab Experiments
One advantage of using Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, which allows for the study of the specific effects of these neurotransmitters on the central nervous system. However, Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone also has limitations, such as its potential for abuse and the lack of data on its long-term effects.
Future Directions
There are several future directions for research on Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone and other synthetic cathinones. One area of interest is the development of new compounds that have similar effects to Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone but with fewer adverse effects. Another direction is the study of the long-term effects of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone on the central nervous system and its potential for addiction. Finally, the use of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone in the treatment of neurological disorders such as Parkinson's disease and depression is an area of ongoing research.
Synthesis Methods
The synthesis of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone involves the reaction of 2-phenylpyrrolidine with furfural in the presence of a reducing agent such as sodium borohydride. This method has been described in the literature, and the resulting product has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as amphetamines and cocaine.
properties
IUPAC Name |
furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-9-5-11-18-14)16-10-4-8-13(16)12-6-2-1-3-7-12/h1-3,5-7,9,11,13H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDJKLPEDVZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
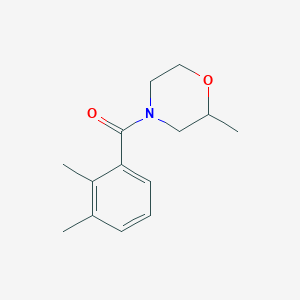
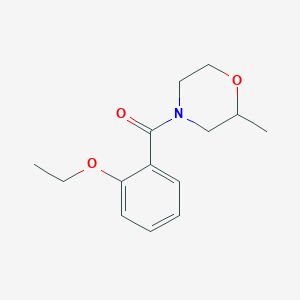
![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
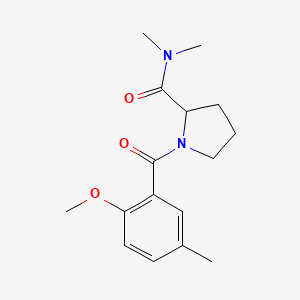
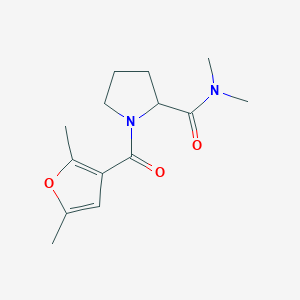
![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)
![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)

